1-methylcyclobutan-1-ol

Catalog No.
S3337725
CAS No.
20117-47-9
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methylcyclobutan-1-ol

CAS Number

20117-47-9

Product Name

1-methylcyclobutan-1-ol

IUPAC Name

1-methylcyclobutan-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(6)3-2-4-5/h6H,2-4H2,1H3

InChI Key

DQWVUKFABWSFJD-UHFFFAOYSA-N

SMILES

CC1(CCC1)O

Canonical SMILES

CC1(CCC1)O
  • Chemical Studies


    One area of research involves using 1-Methylcyclobutanol as a solvent or reactant in chemical reactions. The National Institute of Standards and Technology (NIST) has compiled data on the physical and chemical properties of 1-Methylcyclobutanol, including its mass spectrometry NIST 1-Methylcyclobutanol: . This data can be helpful for researchers designing experiments using this compound.

  • Potential Synthetic Applications

    Due to its structure, 1-Methylcyclobutanol has the potential to be a building block for more complex molecules. Researchers may investigate its use as a starting material for synthesizing other organic compounds with interesting properties.

1-Methylcyclobutan-1-ol is an organic compound with the molecular formula C5H10OC_5H_{10}O and a CAS number of 20117-47-9. It features a cyclobutane ring with a methyl group and a hydroxyl group attached to the same carbon atom, making it a unique saturated cyclic alcohol. The compound is characterized by its flammable nature and potential irritant effects, necessitating careful handling in laboratory settings .

  • Information on specific hazards associated with 1-Methylcyclobutanol is limited. However, as a general guideline, organic alcohols can be flammable and may have some degree of toxicity. Always handle unknown chemicals with care and consult with a safety professional for proper handling procedures.

  • Oxidation: The hydroxyl group can be oxidized to yield 1-methylcyclobutanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form various derivatives, such as primary amines when reacting with reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group may be replaced by other functional groups.

These reactions are crucial for its application in organic synthesis and chemical research.

While specific biological activity data for 1-methylcyclobutan-1-ol is limited, compounds with similar structures often exhibit interesting biological properties. For instance, cyclic alcohols can interact with biological membranes or enzymes, potentially influencing metabolic pathways. Further research is needed to elucidate any specific biological roles or mechanisms of action for this compound.

Several synthetic methods have been developed for producing 1-methylcyclobutan-1-ol:

  • Direct Alkylation: This method involves the alkylation of cyclobutane derivatives using methyl halides under suitable conditions.
  • Reduction of Ketones: Starting from 1-methylcyclobutanone, reduction processes using reagents like sodium borohydride can yield the alcohol.
  • Cyclization Reactions: Cyclization of suitable precursors through controlled reactions can also lead to the formation of 1-methylcyclobutan-1-ol .

These methods highlight its versatility as a synthetic intermediate in organic chemistry.

1-Methylcyclobutan-1-ol serves various roles in chemical research and industry:

  • Solvent: It is used as a solvent in organic reactions due to its ability to dissolve various reactants.
  • Building Block: The compound acts as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Intermediate: It is utilized in the production of fine chemicals and other industrial applications .

Several compounds share structural similarities with 1-methylcyclobutan-1-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
(1S,2S)-2-Amino-1-methylcyclobutan-1-olAmino AlcoholContains an amino group, impacting biological activity
(1R,2R)-2-Amino-1-methylcyclopropan-1-olCyclopropane RingSmaller ring structure affects steric properties
(1R,2R)-2-Amino-1-methylcyclohexan-1-olCyclohexane RingLarger ring structure provides different reactivity

Uniqueness

The uniqueness of 1-methylcyclobutan-1-ol lies in its specific chiral configuration and the presence of both a methyl and a hydroxyl group on a cyclobutane ring. This combination allows it to serve as an effective chiral building block in organic synthesis, particularly for creating enantiomerically pure compounds .

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

20117-47-9

Dates

Modify: 2023-08-19

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